6-Chloro-5-fluoronicotinic acid is a chemical compound with the molecular formula and a molecular weight of 175.54 g/mol. It features a pyridine ring substituted with chlorine and fluorine atoms, specifically at the 6 and 5 positions, respectively. This compound is part of the nicotinic acid family and is notable for its potential applications in medicinal chemistry and agrochemical industries.
The chemical reactivity of 6-Chloro-5-fluoronicotinic acid is characterized by its ability to undergo various transformations, including:
6-Chloro-5-fluoronicotinic acid exhibits various biological activities, primarily due to its structural similarity to nicotinic acid. Research indicates that it may act as an inhibitor in certain enzymatic reactions and has shown potential in:
Synthesis of 6-Chloro-5-fluoronicotinic acid can be accomplished through several methods, including:
The applications of 6-Chloro-5-fluoronicotinic acid are diverse:
Interaction studies of 6-Chloro-5-fluoronicotinic acid have focused on its binding affinity to nicotinic receptors. These studies indicate that the compound may modulate receptor activity, influencing neurotransmitter release and signaling pathways. Additionally, its interactions with other biological molecules have been explored to understand its pharmacological potential better .
Several compounds share structural similarities with 6-Chloro-5-fluoronicotinic acid. Here are some notable examples:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-Chloro-3-fluoroisonicotinic acid | 0.87 | Contains a different substitution pattern on the pyridine ring. |
Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate | 0.82 | Methyl ester form affecting solubility and reactivity. |
6-Chloro-2-fluoronicotinic acid | 0.78 | Different halogen placement may influence biological activity. |
2,6-Dichloro-5-fluoro-4-methylnicotinic acid | 0.78 | Additional chlorine atom alters reactivity and potential applications. |
Each of these compounds exhibits unique properties that differentiate them from 6-Chloro-5-fluoronicotinic acid while maintaining similar core structures that could be leveraged for specific applications in drug development or agricultural chemistry .
The synthesis of 6-chloro-5-fluoronicotinic acid relies primarily on classical organic transformations of pyridine derivatives, with two main methodological approaches demonstrating practical utility in organic synthesis [1]. These routes exploit the inherent reactivity patterns of substituted pyridines and provide reliable pathways to the target fluorinated carboxylic acid [2].
The oxidation of 2-chloro-3-fluoro-5-methylpyridine represents the most established synthetic route to 6-chloro-5-fluoronicotinic acid, utilizing potassium permanganate as the primary oxidizing agent [1]. This transformation proceeds through the oxidative cleavage of the methyl group at the 5-position of the pyridine ring, converting it to the corresponding carboxylic acid functionality [3] [4].
The optimized reaction conditions involve dissolving 2-chloro-3-fluoro-5-methylpyridine in a mixed solvent system of pyridine and water at a ratio of 1:1 [1]. Potassium permanganate is added portionwise to maintain controlled oxidation conditions, with the reaction mixture heated to 100 degrees Celsius for a total duration of 4 hours [1]. The permanganate reagent is typically employed in excess, with three separate additions occurring at hourly intervals to ensure complete oxidation of the methyl substituent [1].
Table 1: Optimized Reaction Parameters for Permanganate Oxidation
Parameter | Value | Reference |
---|---|---|
Substrate Concentration | 3.52 millimolar | [1] |
Potassium Permanganate Equivalents | 5.9 total (added in portions) | [1] |
Reaction Temperature | 100°C | [1] |
Reaction Time | 4 hours | [1] |
Solvent System | Pyridine:Water (1:1) | [1] |
Isolated Yield | 49% | [1] |
The mechanism of this oxidation follows the well-established pathway for permanganate oxidation of aromatic methyl groups [5]. The process initiates with hydrogen abstraction from the methyl substituent, forming a benzylic radical intermediate [3]. Subsequent oxidation steps lead to the formation of an aldehyde intermediate, which undergoes further oxidation to yield the final carboxylic acid product [5] [6].
The reaction workup involves quenching the excess permanganate with saturated aqueous sodium thiosulfate solution, followed by filtration to remove manganese dioxide precipitate [1]. The reaction mixture is then acidified to pH 2 using hydrochloric acid, and the product is extracted with ethyl acetate [1]. Purification is achieved through silica gel flash chromatography using a petroleum ether to ethyl acetate gradient elution system [1].
Contemporary fluorination methodologies have evolved to incorporate sophisticated catalytic systems that enable selective carbon-fluorine bond formation under mild reaction conditions [10] [11]. These advanced techniques offer significant advantages over traditional methods in terms of selectivity, efficiency, and environmental compatibility [12] [13].
Photosensitized fluorination represents a particularly promising development in this field, utilizing small-molecule photosensitizers to activate carbon-hydrogen bonds under visible light irradiation [10] [11]. This approach employs molecular iodine as a catalyst in conjunction with ammonium fluoride as the fluorine source, enabling the selective introduction of fluorine atoms at tertiary carbon positions [11]. The reaction proceeds through the in situ formation of nitrogen-iodine bonds, which undergo photochemical cleavage to generate nitrogen radicals that facilitate the fluorination process [11].
Electrochemical fluorination has emerged as another powerful catalytic methodology for carbon-fluorine bond formation [14] [15]. This technique utilizes Selectfluor as both the fluorine source and electrochemical mediator, operating under constant current conditions in acetonitrile solvent [14]. The addition of sodium nitrate as an additive proves essential for reaction initiation and reproducibility, likely through the generation of reactive radical species capable of hydrogen abstraction [14].
Table 3: Modern Catalytic Fluorination Methods
Method | Catalyst/Mediator | Fluorine Source | Conditions | Selectivity | Reference |
---|---|---|---|---|---|
Photosensitized | Molecular Iodine | Ammonium Fluoride | Visible Light, RT | Tertiary C-H | [11] |
Electrochemical | Selectfluor | Selectfluor | 3 mA, CH₃CN | Secondary/Tertiary C-H | [14] |
Radical Decarboxylative | Silver Nitrate | Selectfluor | Mild Conditions | Carboxylic Acids | [16] |
The mechanistic understanding of these catalytic processes has been significantly advanced through computational and experimental studies [17] [18]. Single electron transfer mechanisms predominate in many catalytic fluorination reactions, particularly those involving Selectfluor as the fluorinating agent [17]. The formation of pi-complexes between aromatic substrates and fluorinating reagents has been identified as a crucial intermediate step, with fluorine bonding interactions contributing significantly to complex stabilization [18].
The selection of appropriate solvent systems plays a critical role in determining the efficiency and selectivity of fluorination reactions [19] [20]. Solvent effects in fluorination chemistry are particularly pronounced due to the unique electronic properties of fluorine and the polar nature of carbon-fluorine bond formation [19] [21].
Acetonitrile has emerged as the preferred solvent for many electrophilic fluorination reactions due to its ability to stabilize ionic intermediates while maintaining good solubility for both organic substrates and fluorinating reagents [19] [22]. However, the use of acetonitrile can sometimes lead to competitive acetoamidation reactions that reduce the yield of desired fluorinated products [19]. Alternative solvents such as dichloromethane and sulfolane have been investigated to address these limitations [19].
Table 4: Solvent Effects on Fluorination Efficiency
Solvent | Dielectric Constant | Fluorination Yield (%) | Side Reactions | Reference |
---|---|---|---|---|
Acetonitrile | 37.5 | 65-85 | Acetoamidation | [19] |
Dichloromethane | 9.1 | 45-65 | Reduced | [19] |
Sulfolane | 44.0 | 70-90 | Minimal | [19] |
Trifluoroethanol | 26.7 | 80-95 | None | [23] |
The kinetics of fluorination reactions have been extensively studied to understand the factors controlling reaction rates and selectivity [22]. Electrophilic fluorination reactions typically follow second-order kinetics, with rate constants correlating well with the nucleophilicity parameters of the substrate and the electrophilicity parameters of the fluorinating agent [22]. Temperature effects are particularly significant, with many reactions requiring careful temperature control to balance reaction rate against selectivity [20].
Fluorinated solvents, particularly trifluoroethanol, have demonstrated exceptional performance in promoting fluorination reactions while simultaneously improving product purification [23]. These solvents exhibit unique solvation properties that preferentially stabilize fluorinated products, leading to enhanced separation efficiency in subsequent chromatographic purification steps [23].
The purification of fluorinated organic compounds presents unique challenges due to their distinctive physicochemical properties and potential for decomposition under harsh conditions [24] [25]. Specialized purification strategies have been developed to address these challenges while maximizing product yields and purity [26] [27].
Fluorinated silica gel phases have proven particularly effective for the chromatographic separation of fluorinated compounds [26] [27]. These specialized stationary phases, including pentafluorophenyl, tridecafluoro, and fluorochrom phases, exploit fluorine-fluorine interactions to achieve selective retention and separation of fluorinated products from non-fluorinated impurities [26] [27].
Table 5: Specialized Purification Methods for Fluorinated Compounds
Method | Stationary Phase | Mobile Phase | Selectivity Basis | Applications | Reference |
---|---|---|---|---|---|
Fluorous Chromatography | Tridecafluoro Silica | Hydrocarbon Solvents | F-F Interactions | Fluorinated Building Blocks | [26] |
Reversed-Phase HPLC | Pentafluorophenyl | Acetonitrile/Water | π-π and F-F Interactions | Analytical Separation | [28] |
Flash Chromatography | Fluorochrom Silica | Gradient Elution | Differential Retention | Preparative Scale | [29] |
Temperature-controlled crystallization represents another critical purification strategy for fluorinated carboxylic acids [30] [31]. The crystallization process must be carefully controlled to prevent thermal decomposition, with temperatures maintained below 150 degrees Celsius during distillation and recrystallization procedures [24] [25]. Solvent selection for crystallization is particularly important, with polar protic solvents often preferred due to their ability to form hydrogen bonds with carboxylic acid functionalities [30].
Yield enhancement strategies focus on optimizing reaction conditions to minimize side reactions and product decomposition [12] [32]. The use of base catalysis has proven effective in certain fluorination reactions, with cesium carbonate demonstrating particular utility in promoting high-yielding fluorination of active methylene compounds [32]. Self-sustaining reaction conditions can be achieved through careful optimization of catalyst loading and reaction stoichiometry [32].
Counter-current chromatography has emerged as a powerful technique for the separation of pyridine derivatives, including fluorinated analogs [33]. This method utilizes pH-zone-refining principles to achieve high-resolution separations with excellent recovery yields exceeding 98% purity [33]. The technique employs methyl tert-butyl ether-tetrahydrofuran-water solvent systems with triethylamine and hydrochloric acid as pH modifiers [33].
Extensive quantum-mechanical simulations were performed on 6-Chloro-5-fluoronicotinic acid to clarify how the simultaneous presence of chlorine and fluorine modulates its electronic structure and intrinsic reactivity. All results quoted below originate from density functional theory studies that applied hybrid exchange-correlation functionals together with triple-ζ Gaussian basis sets in vacuo and in polarised-continuum water [1] [2] [3].
Optimised molecular geometries were obtained with the B3LYP exchange–correlation functional and the 6-311+G(d,p) basis, followed by frequency analysis to confirm the absence of imaginary modes [1]. The main metric data are listed in Table 1.
Bond / Angle | Optimised value |
---|---|
C(2)–N(1) | 1.337 Å [1] |
C(4)–F | 1.350 Å [1] |
C(6)–Cl | 1.738 Å [1] |
C(2)–C(3)–C(4) | 119.8 ° [1] |
C(3)–C(4)–F | 118.7 ° [1] |
C(5)–C(6)–Cl | 122.0 ° [1] |
Topological analysis of the quantum-mechanical charge density by Bader’s quantum-theory-of-atoms-in-molecules showed that both halogen substituents withdraw electron density from the π-deficient pyridine ring. The atomic charges obtained from the natural-population scheme are collected in Table 2.
Atom | Charge / e |
---|---|
Ring nitrogen | –0.34 e [1] |
Fluorine | –0.29 e [1] |
Chlorine | –0.20 e [1] |
Carboxyl oxygen (carbonyl) | –0.56 e [2] |
Carboxyl oxygen (hydroxyl) | –0.61 e [2] |
The more electronegative fluorine draws 0.09 e additional charge relative to chlorine, giving rise to a measurable anisotropy in the molecular electrostatic potential that favours hydrogen bonding through the carbonyl oxygen while disfavoring nucleophilic attack at the halogenated ring carbons [1].
The energies of the frontier orbitals obtained with B3LYP/6-311+G(d,p) are summarised in Table 3.
Orbital | Energy / eV | Spatial character |
---|---|---|
Highest occupied molecular orbital | –6.48 eV [1] | π-type, centred on the pyridine ring |
Lowest unoccupied molecular orbital | –2.34 eV [1] | π*-type, node at the carbonyl carbon |
Energy gap | 4.14 eV [1] | — |
The halogen atoms lower the highest occupied molecular orbital energy by approximately 0.4 eV relative to unsubstituted nicotinic acid, stabilising the molecule against oxidation [1]. Concurrently, the lowest unoccupied molecular orbital is pulled down by 0.3 eV, consistent with an enhanced electrophilic character of the ring.
Global descriptors derived from the frontier energies (Parr-Pearson formalism) are reported in Table 4.
Descriptor | Expression | Value |
---|---|---|
Chemical potential | –(EHOMO + ELUMO)/2 | 4.41 eV [1] |
Global hardness | (ELUMO – EHOMO)/2 | 2.07 eV [1] |
Global softness | 1 / Hardness | 0.48 eV⁻¹ [1] |
Electronegativity | –Chemical potential | 4.41 eV [1] |
Electrophilicity index | (Electronegativity)² / (2 × Hardness) | 4.70 eV [1] |
Irritant